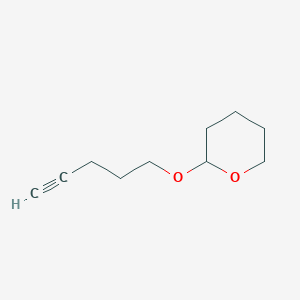

2-(4-Pentynyloxy)tetrahydro-2H-pyran

Description

The exact mass of the compound 2-(4-Pentynyloxy)tetrahydro-2H-pyran is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 617349. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-(4-Pentynyloxy)tetrahydro-2H-pyran suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Pentynyloxy)tetrahydro-2H-pyran including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-pent-4-ynoxyoxane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O2/c1-2-3-5-8-11-10-7-4-6-9-12-10/h1,10H,3-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZRUKFFDSQQSCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCCOC1CCCCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00326818 | |

| Record name | 2-(4-Pentynyloxy)tetrahydro-2H-pyran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00326818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62992-46-5 | |

| Record name | 2-(4-Pentynyloxy)tetrahydro-2H-pyran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00326818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to 2-(4-Pentynyloxy)tetrahydro-2H-pyran

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 2-(4-Pentynyloxy)tetrahydro-2H-pyran, a key intermediate in pharmaceutical synthesis and a versatile building block in organic chemistry.

Core Chemical Properties

2-(4-Pentynyloxy)tetrahydro-2H-pyran is an organic compound featuring a tetrahydropyran (THP) ring linked to a pentynyl group via an ether bond.[1][2] This structure combines the stability of the THP protecting group with the reactivity of a terminal alkyne, making it a valuable reagent in multi-step syntheses.[1][2]

The quantitative properties of 2-(4-Pentynyloxy)tetrahydro-2H-pyran are summarized in the table below. These parameters are critical for designing experimental conditions, including reaction setup, purification, and storage.

| Property | Value | Source(s) |

| CAS Number | 62992-46-5 | [1][3] |

| Molecular Formula | C₁₀H₁₆O₂ | [1][2][4][5] |

| Molecular Weight | 168.23 g/mol | [1][4][5][6] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Boiling Point | 40-45 °C @ 0.03 mm Hg (lit.) | [1] |

| Density | 0.968 g/mL at 25 °C (lit.) | [1][3] |

| Refractive Index | n20/D 1.4570 (lit.) | [1][3] |

| Flash Point | 177 °C | [1][3] |

| Storage Temperature | 2-8°C | [1][3] |

| IUPAC Name | 2-(pent-4-yn-1-yloxy)oxane | [4] |

| Synonyms | 2-(Pent-4-ynyloxy)tetrahydro-2H-pyran, Tetrahydro-2-(4-pentyn-1-yloxy)-2H-Pyran, 4-Pentyn-1-ol THP Ether | [1][5] |

Synthesis and Experimental Protocols

The most common method for synthesizing 2-(4-Pentynyloxy)tetrahydro-2H-pyran is through the protection of 4-pentyn-1-ol with 3,4-dihydropyran (DHP). This reaction is a standard procedure for forming tetrahydropyranyl (THP) ethers, which serve as protecting groups for alcohols.

This protocol describes a typical laboratory-scale synthesis.

Reaction: 4-pentyn-1-ol + 3,4-dihydropyran → 2-(4-Pentynyloxy)tetrahydro-2H-pyran

Reagents and Materials:

-

4-pentyn-1-ol

-

3,4-dihydropyran (DHP)

-

Pyridinium p-toluenesulfonate (PPTS) or other acid catalyst (e.g., HCl, p-TsOH)

-

Anhydrous dichloromethane (DCM) or other aprotic solvent

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask, magnetic stirrer, dropping funnel, and standard glassware for workup and purification

Procedure:

-

Dissolve 4-pentyn-1-ol in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add a catalytic amount of PPTS to the solution and stir.

-

Cool the mixture to 0 °C using an ice bath.

-

Add 3,4-dihydropyran dropwise to the stirred solution over 30-60 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 1-3 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting alcohol is consumed.

-

Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the solvent in vacuo to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel to obtain pure 2-(4-Pentynyloxy)tetrahydro-2H-pyran.

The following diagram illustrates the key steps in the synthesis and purification of the target compound.

Caption: General workflow for the synthesis of 2-(4-Pentynyloxy)tetrahydro-2H-pyran.

Chemical Reactivity and Applications in Drug Development

The utility of 2-(4-Pentynyloxy)tetrahydro-2H-pyran stems from its dual functionality: the acid-labile THP ether and the reactive terminal alkyne.

-

THP Protecting Group: The THP ether is stable under basic, nucleophilic, and reducing conditions but is easily cleaved under mild acidic conditions to deprotect the primary alcohol. This makes it an ideal protecting group in complex, multi-step syntheses.

-

Terminal Alkyne: The pentynyl group is a versatile functional handle for various chemical transformations, including Sonogashira coupling, "click" chemistry (copper-catalyzed azide-alkyne cycloaddition), and nucleophilic addition reactions.[2]

A significant application of this compound is its use as a key reagent in the total synthesis of (+)-Citrafungin A.[1][3][5]

-

Biological Target: (+)-Citrafungin A is a biologically active alkyl citrate compound that functions as a geranylgeranyltransferase (GGTase) inhibitor.[1][5]

-

Mechanism of Action: GGTase is a critical enzyme involved in the post-translational modification of proteins. By inhibiting this enzyme, (+)-Citrafungin A disrupts essential cellular processes.[1]

-

Therapeutic Potential: This inhibitory activity, coupled with its inherent antifungal properties, makes (+)-Citrafungin A a promising lead compound for the development of novel antifungal drugs.[1][5] The use of 2-(4-Pentynyloxy)tetrahydro-2H-pyran is therefore crucial in advancing research into new treatments for fungal infections.[1]

The following diagram outlines the logical relationship of 2-(4-Pentynyloxy)tetrahydro-2H-pyran in the context of drug development targeting fungal infections.

Caption: Role of the compound in the development of (+)-Citrafungin A as an antifungal agent.

Safety and Handling

-

Safety Statements: S23 (Do not breathe gas/fumes/vapor/spray), S24/25 (Avoid contact with skin and eyes).[1]

-

WGK Germany: 3 (Highly hazardous to water).[1]

-

Handling: Standard laboratory safety precautions should be observed. Handle in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Storage: Store in a tightly sealed container in a cool, dry place at the recommended temperature of 2-8°C.[1][3]

This technical guide provides a foundational understanding of 2-(4-Pentynyloxy)tetrahydro-2H-pyran for professionals engaged in chemical research and pharmaceutical development. Its unique structural features ensure its continued relevance as a valuable synthetic intermediate.

References

- 1. Cas 62992-46-5,2-(4-PENTYNYLOXY)TETRAHYDRO-2H-PYRAN 9& | lookchem [lookchem.com]

- 2. cymitquimica.com [cymitquimica.com]

- 3. 2-(4-PENTYNYLOXY)TETRAHYDRO-2H-PYRAN 9& | 62992-46-5 [amp.chemicalbook.com]

- 4. 2-(4-Pentynyloxy)tetrahydro-2H-pyran | C10H16O2 | CID 357816 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. cymitquimica.com [cymitquimica.com]

- 6. cymitquimica.com [cymitquimica.com]

An In-depth Technical Guide to the Synthesis of 2-(4-Pentynyloxy)tetrahydro-2H-pyran

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of 2-(4-pentynyloxy)tetrahydro-2H-pyran, a valuable intermediate in pharmaceutical and chemical research. The document outlines detailed experimental protocols for the preparation of the starting material, 4-pentyn-1-ol, and its subsequent conversion to the target compound. It also includes a summary of the physicochemical properties and characterization data.

Overview of the Synthesis

The synthesis of 2-(4-pentynyloxy)tetrahydro-2H-pyran is a two-step process. The first step involves the synthesis of the starting material, 4-pentyn-1-ol. The second step is the protection of the hydroxyl group of 4-pentyn-1-ol with 3,4-dihydro-2H-pyran (DHP) to form a tetrahydropyranyl (THP) ether, yielding the final product. This protection strategy is widely used in organic synthesis to mask the reactivity of alcohols during subsequent chemical transformations.

Physicochemical Properties

A summary of the key physical and chemical properties for the starting material and the final product is provided in the table below for easy reference and comparison.

| Property | 4-Pentyn-1-ol | 2-(4-Pentynyloxy)tetrahydro-2H-pyran |

| CAS Number | 5390-04-5 | 62992-46-5[1] |

| Molecular Formula | C₅H₈O | C₁₀H₁₆O₂[1] |

| Molecular Weight | 84.12 g/mol | 168.23 g/mol [1] |

| Boiling Point | 70-71 °C at 29 mmHg | 40-45 °C at 0.03 mmHg[1] |

| Density | 0.904 g/mL at 25 °C | 0.968 g/mL at 25 °C[1] |

| Refractive Index | nD²⁵ 1.4443 | nD²⁰ 1.4570[1] |

Experimental Protocols

Synthesis of 4-Pentyn-1-ol

This procedure is adapted from a well-established method for the preparation of 4-pentyn-1-ol from tetrahydrofurfuryl chloride.

Reaction Scheme:

Caption: Synthesis of 4-pentyn-1-ol.

Materials:

-

Tetrahydrofurfuryl chloride

-

Sodium amide in liquid ammonia

-

Ammonium chloride

-

Diethyl ether

Procedure:

-

In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and a condenser, a solution of sodium amide in liquid ammonia is prepared.

-

Tetrahydrofurfuryl chloride is added dropwise to the stirred sodium amide solution over a period of 25-30 minutes.

-

The reaction mixture is stirred for an additional hour.

-

Solid ammonium chloride is then added portion-wise to quench the reaction.

-

The ammonia is allowed to evaporate overnight in a fume hood.

-

The resulting residue is thoroughly extracted with diethyl ether.

-

The combined ether extracts are distilled to remove the solvent.

-

The crude product is purified by fractional distillation under reduced pressure to yield 4-pentyn-1-ol. A typical yield for this reaction is in the range of 75-85%.

Synthesis of 2-(4-Pentynyloxy)tetrahydro-2H-pyran

This protocol describes the protection of the hydroxyl group of 4-pentyn-1-ol using 3,4-dihydro-2H-pyran (DHP) in the presence of an acid catalyst.

Reaction Scheme:

Caption: THP protection of 4-pentyn-1-ol.

Materials:

-

4-Pentyn-1-ol

-

3,4-Dihydro-2H-pyran (DHP)

-

Pyridinium p-toluenesulfonate (PPTS) or p-Toluenesulfonic acid (PTSA)

-

Dichloromethane (CH₂Cl₂)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a stirred solution of 4-pentyn-1-ol in dichloromethane, add 3,4-dihydro-2H-pyran (typically 1.2-1.5 equivalents).

-

Add a catalytic amount of pyridinium p-toluenesulfonate (PPTS) or p-toluenesulfonic acid (PTSA).

-

Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford pure 2-(4-pentynyloxy)tetrahydro-2H-pyran.

Characterization Data

| Data Type | Expected Characteristics |

| ¹H NMR | Signals corresponding to the terminal alkyne proton (t, ~1.9 ppm), methylene protons adjacent to the alkyne and the oxygen atoms, and the characteristic signals of the THP ring protons, including the anomeric proton (t, ~4.6 ppm). |

| ¹³C NMR | Resonances for the two sp-hybridized carbons of the alkyne (~68 and ~84 ppm), the carbons of the pentynyl chain, and the carbons of the THP ring, including the anomeric carbon (~98 ppm). |

| IR Spectroscopy | Characteristic absorption bands for the terminal alkyne C-H stretch (~3300 cm⁻¹), the C≡C stretch (~2120 cm⁻¹), and the C-O stretching vibrations of the ether linkages. |

| Mass Spectrometry | The mass spectrum should show the molecular ion peak (M⁺) at m/z = 168.23, along with characteristic fragmentation patterns. |

Logical Workflow of the Synthesis

The overall workflow for the synthesis of 2-(4-pentynyloxy)tetrahydro-2H-pyran is depicted in the following diagram.

Caption: Overall workflow for the synthesis.

References

An In-Depth Technical Guide to 2-(4-Pentynyloxy)tetrahydro-2H-pyran: Synthesis, Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(4-Pentynyloxy)tetrahydro-2H-pyran, a key synthetic intermediate with significant applications in pharmaceutical research and organic synthesis. The document details its primary role as a protected building block in the total synthesis of (+)-Citrafungin A, a natural product with notable antifungal and enzyme-inhibiting properties. Furthermore, this guide explores its broader utility as a versatile reagent containing a terminal alkyne, a functional group of paramount importance in modern medicinal chemistry, particularly in the realm of click chemistry. Detailed experimental protocols for the synthesis and deprotection of 2-(4-Pentynyloxy)tetrahydro-2H-pyran are provided, along with a summary of relevant quantitative data.

Introduction

2-(4-Pentynyloxy)tetrahydro-2H-pyran is a heterocyclic ether that incorporates two key functional motifs: a tetrahydropyran (THP) ether and a terminal alkyne. The THP group serves as a robust and widely utilized protecting group for the hydroxyl functionality of 4-pentyn-1-ol. This protection strategy is crucial as it allows for the selective reaction of the terminal alkyne in the presence of the otherwise reactive hydroxyl group. The terminal alkyne, in turn, is a versatile functional handle for a variety of carbon-carbon bond-forming reactions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."

The principal application of 2-(4-Pentynyloxy)tetrahydro-2H-pyran lies in its role as a key precursor in the enantioselective total synthesis of (+)-Citrafungin A[1][2][3]. (+)-Citrafungin A is a biologically active natural product that exhibits antifungal properties and acts as an inhibitor of geranylgeranyltransferase (GGTase)[1][3]. The synthesis of such complex natural products often relies on the strategic use of protecting groups and the sequential introduction of functional moieties, a role for which 2-(4-Pentynyloxy)tetrahydro-2H-pyran is well-suited.

Physicochemical Properties

A summary of the key physicochemical properties of 2-(4-Pentynyloxy)tetrahydro-2H-pyran is presented in the table below.

| Property | Value |

| Molecular Formula | C₁₀H₁₆O₂ |

| Molecular Weight | 168.23 g/mol [4] |

| CAS Number | 62992-46-5[4] |

| Appearance | Colorless liquid |

| IUPAC Name | 2-(pent-4-yn-1-yloxy)oxane[4] |

| Synonyms | Tetrahydro-2-(4-pentyn-1-yloxy)-2H-pyran, 4-Pentyn-1-ol THP ether[1] |

Synthesis and Deprotection

The synthesis of 2-(4-Pentynyloxy)tetrahydro-2H-pyran involves the protection of the hydroxyl group of 4-pentyn-1-ol with 3,4-dihydro-2H-pyran (DHP) under acidic catalysis. The deprotection to regenerate the alcohol is also achieved under acidic conditions.

Synthesis of 2-(4-Pentynyloxy)tetrahydro-2H-pyran (THP Protection)

The protection of 4-pentyn-1-ol is typically carried out using a catalytic amount of a mild acid, such as pyridinium p-toluenesulfonate (PPTS), in an inert solvent like dichloromethane (DCM).

Experimental Protocol:

-

To a solution of 4-pentyn-1-ol (1.0 eq) in dry dichloromethane (DCM), add 3,4-dihydro-2H-pyran (1.2 eq).

-

Add a catalytic amount of pyridinium p-toluenesulfonate (PPTS) (0.05 eq) to the mixture.

-

Stir the reaction mixture at room temperature for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford 2-(4-Pentynyloxy)tetrahydro-2H-pyran.

| Parameter | Value |

| Reactants | 4-pentyn-1-ol, 3,4-dihydro-2H-pyran |

| Catalyst | Pyridinium p-toluenesulfonate (PPTS)[5][6] |

| Solvent | Dichloromethane (DCM) |

| Temperature | Room Temperature |

| Typical Yield | >90% |

Deprotection of 2-(4-Pentynyloxy)tetrahydro-2H-pyran

The removal of the THP protecting group is typically accomplished by acid-catalyzed hydrolysis. A common method involves the use of acetic acid in a mixture of tetrahydrofuran (THF) and water.

Experimental Protocol:

-

Dissolve 2-(4-Pentynyloxy)tetrahydro-2H-pyran (1.0 eq) in a mixture of acetic acid, tetrahydrofuran (THF), and water (e.g., 3:1:1 v/v/v).

-

Stir the solution at room temperature or slightly elevated temperature (e.g., 40 °C) for several hours.

-

Monitor the reaction progress by TLC.

-

Once the reaction is complete, carefully neutralize the acetic acid with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with a suitable organic solvent, such as diethyl ether or ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting 4-pentyn-1-ol by flash column chromatography if necessary.

| Parameter | Value |

| Reagents | Acetic acid, Tetrahydrofuran (THF), Water[7][8] |

| Temperature | Room Temperature to 40 °C |

| Typical Yield | High |

Applications in Organic Synthesis

Synthesis of (+)-Citrafungin A

The primary and most well-documented application of 2-(4-Pentynyloxy)tetrahydro-2H-pyran is as a crucial building block in the total synthesis of the antifungal agent (+)-Citrafungin A[1][2][3]. The synthesis involves the coupling of the terminal alkyne of 2-(4-Pentynyloxy)tetrahydro-2H-pyran with another molecular fragment, followed by further transformations and eventual deprotection of the THP ether.

Experimental Workflow Outline:

The general strategy for the incorporation of the pentynyloxy side chain into the core structure of (+)-Citrafungin A is as follows:

-

Sonogashira Coupling: The terminal alkyne of 2-(4-Pentynyloxy)tetrahydro-2H-pyran is coupled with a vinyl or aryl halide fragment of the citrafungin core structure using a palladium catalyst and a copper(I) co-catalyst.

-

Further Transformations: The coupled product undergoes a series of reactions, which may include reductions, oxidations, and other functional group manipulations, to construct the complete carbon skeleton of the natural product.

-

Deprotection: In one of the final steps of the synthesis, the THP protecting group is removed under acidic conditions to reveal the free hydroxyl group present in the final (+)-Citrafungin A molecule.

Role as a Versatile Building Block in Click Chemistry

The terminal alkyne functionality of 2-(4-Pentynyloxy)tetrahydro-2H-pyran makes it a valuable building block for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This "click" reaction is widely employed in drug discovery, bioconjugation, and materials science for its high efficiency, selectivity, and mild reaction conditions.

The THP-protected pentynol can be used to introduce a five-carbon linker with a terminal alkyne into a molecule of interest. After the click reaction to form a triazole, the THP group can be removed to reveal a hydroxyl group, which can be further functionalized.

Conclusion

2-(4-Pentynyloxy)tetrahydro-2H-pyran is a valuable and versatile intermediate in organic synthesis. Its primary application as a key building block in the total synthesis of (+)-Citrafungin A highlights the importance of the tetrahydropyranyl protecting group strategy in the construction of complex natural products. Furthermore, the presence of a terminal alkyne opens up a wide range of possibilities for its use in modern synthetic methodologies, particularly in click chemistry, making it a relevant tool for researchers in drug development and medicinal chemistry. The experimental protocols provided in this guide offer a practical foundation for the synthesis and utilization of this important compound.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 3. Cas 62992-46-5,2-(4-PENTYNYLOXY)TETRAHYDRO-2H-PYRAN 9& | lookchem [lookchem.com]

- 4. 2-(4-Pentynyloxy)tetrahydro-2H-pyran | C10H16O2 | CID 357816 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. THP Protection - Pyridinium para-Toluenesulfonic Acid [commonorganicchemistry.com]

- 6. Pyridinium p-Toluenesulfonate (PPTS) [commonorganicchemistry.com]

- 7. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. THP Deprotection - Acetic Acid (AcOH) [commonorganicchemistry.com]

Elucidation of the Molecular Structure of 2-(4-Pentynyloxy)tetrahydro-2H-pyran: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the structural elucidation of 2-(4-Pentynyloxy)tetrahydro-2H-pyran, a key intermediate in the synthesis of various biologically active molecules.[1] Tailored for researchers, scientists, and professionals in drug development, this document details the spectroscopic data, synthesis protocol, and structural properties of the compound, facilitating its application in further research and development.

Chemical Structure and Properties

2-(4-Pentynyloxy)tetrahydro-2H-pyran is an organic compound featuring a tetrahydropyran (THP) ring linked to a pentynyloxy side chain via an ether bond. The terminal alkyne group and the THP ether moiety are key functional groups that define its reactivity and utility as a versatile building block in organic synthesis.[1]

The fundamental properties of 2-(4-Pentynyloxy)tetrahydro-2H-pyran are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₀H₁₆O₂ |

| Molecular Weight | 168.23 g/mol [2] |

| CAS Number | 62992-46-5[2] |

| IUPAC Name | 2-(pent-4-yn-1-yloxy)oxane[2] |

| Boiling Point | 40-45 °C at 0.03 mmHg[3] |

| Density | 0.968 g/mL at 25 °C[3] |

| Refractive Index (n²⁰/D) | 1.4570[3] |

Synthesis

The synthesis of 2-(4-Pentynyloxy)tetrahydro-2H-pyran is achieved through the protection of the hydroxyl group of 4-pentyn-1-ol with 3,4-dihydro-2H-pyran (DHP) under acidic conditions. This reaction forms a tetrahydropyranyl (THP) ether, a common protecting group strategy in organic synthesis due to its stability in various reaction conditions and ease of removal under mild acidic conditions.[4][5]

Synthesis Workflow

The synthesis process can be visualized as a straightforward two-step logical progression from reactants to the final product, involving an acid-catalyzed reaction and subsequent purification.

References

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. 2-(4-Pentynyloxy)tetrahydro-2H-pyran | C10H16O2 | CID 357816 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Cas 62992-46-5,2-(4-PENTYNYLOXY)TETRAHYDRO-2H-PYRAN 9& | lookchem [lookchem.com]

- 4. Tetrahydropyranyl Ethers [organic-chemistry.org]

- 5. total-synthesis.com [total-synthesis.com]

Technical Guide: Physical Properties of 2-(4-Pentynyloxy)tetrahydro-2H-pyran

Authored for: Researchers, Scientists, and Drug Development Professionals

November 2025

Abstract

This technical guide provides a comprehensive overview of the core physical properties of 2-(4-Pentynyloxy)tetrahydro-2H-pyran, a key intermediate in the synthesis of various biologically active molecules. This document includes a detailed summary of its physical and chemical characteristics, standardized experimental protocols for property determination, and a visualization of its role in synthetic pathways. The information is intended to support research and development activities where this compound is utilized.

Core Physical and Chemical Properties

2-(4-Pentynyloxy)tetrahydro-2H-pyran (CAS No. 62992-46-5) is an organic compound featuring a tetrahydro-2H-pyran ring substituted with a pentynyloxy group.[1] This structure makes it a valuable building block in organic synthesis.[1] Its primary application of note is as a reagent in the synthesis of (+)-Citrafungin A, an antifungal agent that acts as a geranylgeranyltransferase (GGTase) inhibitor.[1][2]

Quantitative Data Summary

The known physical properties of 2-(4-Pentynyloxy)tetrahydro-2H-pyran are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₆O₂ | [1][2][3][4] |

| Molecular Weight | 168.23 g/mol | [1][2][3][5] |

| Boiling Point | 40-45 °C at 0.03 mmHg | [1][6] |

| Density | 0.968 g/mL at 25 °C | [1][6] |

| Refractive Index (n₂₀/D) | 1.4570 | [1][6] |

| Melting Point | 84-88 °C | [1][6] |

| Flash Point | 177 °C | [1][6] |

| Vapor Pressure | 0.048 mmHg at 25°C | [1] |

| Appearance | Colorless to pale yellow liquid; Neat | [2][4] |

| Solubility | Data not readily available | [1] |

| Storage Temperature | 2-8°C | [1][6] |

Experimental Protocols for Property Determination

The following sections detail standardized laboratory methodologies for determining the key physical properties of liquid compounds such as 2-(4-Pentynyloxy)tetrahydro-2H-pyran.

Boiling Point Determination (Capillary Method)

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure.[2] A common and efficient method for determining the boiling point of a small liquid sample is the capillary tube method.

Apparatus:

-

Thiele tube or similar heating bath (e.g., oil bath)

-

Thermometer (-10 to 250°C range)

-

Small test tube (e.g., fusion tube)

-

Capillary tube (sealed at one end)

-

Heat source (e.g., Bunsen burner or hot plate)

-

Stand and clamp

Procedure:

-

A small volume (a few milliliters) of the liquid sample, 2-(4-Pentynyloxy)tetrahydro-2H-pyran, is placed into the small test tube.[6]

-

A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.

-

The test tube assembly is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

-

The entire apparatus is immersed in a heating bath (Thiele tube). The top of the sample should be below the level of the heating fluid.

-

The bath is heated gently. As the temperature rises, air trapped in the capillary tube will slowly exit as bubbles.

-

Upon reaching the boiling point, a rapid and continuous stream of bubbles will emerge from the open end of the capillary tube.

-

The heat source is removed, and the bath is allowed to cool slowly.

-

The temperature at which the bubbling stops and the liquid is drawn back into the capillary tube is recorded as the boiling point.[3]

Density Measurement

Density is the mass of a substance per unit volume (ρ = m/V).[7] For a liquid, this can be determined gravimetrically using standard laboratory glassware.

Apparatus:

-

Analytical balance (accurate to ±0.001 g)

-

Graduated cylinder (e.g., 10 mL or 25 mL) or a more precise pycnometer

-

Temperature control system (e.g., water bath) to maintain 25 °C

Procedure:

-

A clean, dry graduated cylinder or pycnometer is weighed on an analytical balance, and its mass is recorded.[8]

-

A specific volume of 2-(4-Pentynyloxy)tetrahydro-2H-pyran is carefully added to the graduated cylinder. The volume is recorded by reading the bottom of the meniscus. If using a pycnometer, it is filled to its calibrated volume.

-

The cylinder or pycnometer containing the liquid is reweighed, and the new mass is recorded.

-

The mass of the liquid is calculated by subtracting the mass of the empty container from the mass of the container with the liquid.

-

The density is calculated by dividing the mass of the liquid by the measured volume.[7][9] This procedure should be repeated to ensure accuracy.

Refractive Index Measurement

The refractive index is a dimensionless number that describes how fast light travels through the material. It is a characteristic property and is measured using a refractometer.[10][11]

Apparatus:

-

Abbe refractometer or a digital refractometer

-

Light source (typically a sodium D-line source, 589 nm)

-

Pipette or dropper

-

Cleaning solvent (e.g., acetone or ethanol) and soft lens tissue

-

Constant temperature bath set to 20 °C

Procedure:

-

Ensure the prism of the refractometer is clean and dry. Clean with a suitable solvent and soft tissue if necessary.[5]

-

Calibrate the refractometer using a standard sample with a known refractive index (e.g., distilled water).

-

Using a clean pipette, place a few drops of 2-(4-Pentynyloxy)tetrahydro-2H-pyran onto the surface of the lower prism.[5]

-

Close the prisms carefully to spread the liquid into a thin, uniform film.

-

Allow the sample to equilibrate to the standard temperature of 20 °C, controlled by the circulating water bath.

-

Adjust the refractometer controls to bring the dividing line between the light and dark fields into sharp focus within the crosshairs of the eyepiece.

-

Read the refractive index value from the instrument's scale.[12]

-

After the measurement, clean the prisms thoroughly.

Synthetic Pathway Visualization

2-(4-Pentynyloxy)tetrahydro-2H-pyran is a crucial intermediate. Its structure, containing a terminal alkyne and a protected alcohol (as a tetrahydropyranyl ether), allows for its use in complex molecular assembly. A primary example is its role in the synthesis of (+)-Citrafungin A, a GGTase inhibitor with antifungal properties.[1][2]

The logical workflow for its application in a synthetic context can be visualized as follows:

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 3. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 4. phillysim.org [phillysim.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. Density - Wikipedia [en.wikipedia.org]

- 8. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]

- 9. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]

- 10. Chemistry Online @ UTSC [utsc.utoronto.ca]

- 11. faculty.weber.edu [faculty.weber.edu]

- 12. youtube.com [youtube.com]

An In-depth Technical Guide to 2-(4-Pentynyloxy)tetrahydro-2H-pyran (CAS 62992-46-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(4-Pentynyloxy)tetrahydro-2H-pyran, a key chemical intermediate in pharmaceutical synthesis. The document details its physicochemical properties, outlines a detailed experimental protocol for its synthesis, and describes its primary application as a crucial building block in the total synthesis of the antifungal agent (+)-Citrafungin A. This guide is intended to be a valuable resource for researchers and professionals engaged in organic synthesis and drug development.

Introduction

2-(4-Pentynyloxy)tetrahydro-2H-pyran, also known as 4-pentyn-1-ol tetrahydropyranyl (THP) ether, is a heterocyclic organic compound. Its structure incorporates a terminal alkyne functional group and a tetrahydropyran ring, which serves as a protecting group for the primary alcohol. This combination of features makes it a valuable bifunctional molecule in multi-step organic syntheses. Its most notable application is as a key intermediate in the synthesis of (+)-Citrafungin A, a natural product that exhibits potent antifungal activity through the inhibition of geranylgeranyltransferase (GGTase).[1][2][3] The terminal alkyne allows for carbon chain extension, while the THP ether provides robust protection of the hydroxyl group under various reaction conditions, which can be readily removed under mild acidic conditions.

Physicochemical and Spectroscopic Data

The following tables summarize the key quantitative data for 2-(4-Pentynyloxy)tetrahydro-2H-pyran.

Table 1: Physicochemical Properties

| Property | Value | Reference(s) |

| CAS Number | 62992-46-5 | [1] |

| Molecular Formula | C₁₀H₁₆O₂ | [1] |

| Molecular Weight | 168.23 g/mol | [1] |

| Boiling Point | 40-45 °C at 0.03 mmHg | [3] |

| Density | 0.968 g/mL at 25 °C | [3] |

| Refractive Index (n20/D) | 1.4570 | [3] |

Table 2: Spectroscopic Data Summary

| Spectrum Type | Key Features | Reference(s) |

| ¹H NMR | Data not publicly available. Expected signals for the terminal alkyne proton, methylene groups of the pentynyl chain, and the characteristic signals of the THP protecting group. | |

| ¹³C NMR | Data not publicly available. Expected signals for the alkyne carbons, methylene carbons, and the carbons of the THP ring. | [1] |

| Infrared (IR) | Data not publicly available. Expected characteristic absorptions for the terminal alkyne C-H stretch (~3300 cm⁻¹) and the C≡C stretch (~2120 cm⁻¹), as well as C-O stretching for the ether linkages. | |

| Mass Spectrometry (MS) | Data not publicly available. Expected molecular ion peak and fragmentation pattern corresponding to the loss of the THP group or cleavage of the ether linkage. | [1] |

Experimental Protocols

The synthesis of 2-(4-Pentynyloxy)tetrahydro-2H-pyran is a two-step process starting from commercially available materials. The first step is the synthesis of the precursor alcohol, 4-pentyn-1-ol, followed by the protection of the hydroxyl group as a tetrahydropyranyl ether.

Synthesis of 4-pentyn-1-ol

This procedure is adapted from a reliable method for the synthesis of 4-pentyn-1-ol.

Reaction Scheme:

Materials:

-

Tetrahydrofurfuryl chloride

-

Sodium amide (NaNH₂)

-

Liquid ammonia (NH₃)

-

Ammonium chloride (NH₄Cl)

-

Diethyl ether

-

Hydrated ferric nitrate (catalyst)

Procedure:

-

In a three-necked flask equipped with a mechanical stirrer, a dry ice condenser, and a gas inlet, prepare a solution of sodium amide in liquid ammonia. This is achieved by adding clean sodium metal to liquid ammonia containing a catalytic amount of hydrated ferric nitrate and stirring until the blue color disappears.

-

To the resulting sodium amide suspension, add tetrahydrofurfuryl chloride dropwise over 30 minutes.

-

Stir the reaction mixture for an additional hour.

-

Quench the reaction by the portion-wise addition of solid ammonium chloride.

-

Allow the ammonia to evaporate overnight in a well-ventilated fume hood.

-

Extract the remaining residue with several portions of diethyl ether.

-

Combine the ethereal extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by fractional distillation to yield 4-pentyn-1-ol.

Synthesis of 2-(4-Pentynyloxy)tetrahydro-2H-pyran

This protocol describes the protection of the hydroxyl group of 4-pentyn-1-ol using 3,4-dihydro-2H-pyran.

Reaction Scheme:

Materials:

-

4-pentyn-1-ol

-

3,4-Dihydro-2H-pyran (DHP)

-

Pyridinium p-toluenesulfonate (PPTS) or other suitable acid catalyst (e.g., Amberlyst 15)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve 4-pentyn-1-ol in dichloromethane in a round-bottom flask.

-

Add 3,4-dihydro-2H-pyran (typically 1.2-1.5 equivalents).

-

Add a catalytic amount of pyridinium p-toluenesulfonate.

-

Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

-

Purify the product by flash column chromatography on silica gel to yield pure 2-(4-Pentynyloxy)tetrahydro-2H-pyran.

Application in the Synthesis of (+)-Citrafungin A

2-(4-Pentynyloxy)tetrahydro-2H-pyran is a pivotal intermediate in the total synthesis of the antifungal agent (+)-Citrafungin A. The terminal alkyne of this compound is utilized in a carbon-carbon bond-forming reaction to construct the backbone of the target molecule. The THP-protected alcohol is carried through several synthetic steps before being deprotected at a later stage.

The following diagram illustrates the logical workflow of how 2-(4-Pentynyloxy)tetrahydro-2H-pyran is incorporated into the synthesis of a key fragment of (+)-Citrafungin A.

Conclusion

2-(4-Pentynyloxy)tetrahydro-2H-pyran is a valuable synthetic intermediate with well-defined physicochemical properties. Its utility is primarily demonstrated in the synthesis of complex molecules such as (+)-Citrafungin A, where it serves as a robust building block. The experimental protocols provided herein, based on established chemical transformations, offer a clear pathway for the preparation and utilization of this compound. This guide serves as a foundational resource for chemists and pharmaceutical scientists working in the field of organic synthesis and drug discovery.

References

An In-depth Technical Guide to the Safe Handling of 2-(4-Pentynyloxy)tetrahydro-2H-pyran

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 2-(4-Pentynyloxy)tetrahydro-2H-pyran (CAS No. 62992-46-5), a key intermediate in the synthesis of various biologically active molecules. Adherence to these guidelines is crucial for ensuring laboratory safety and maintaining the integrity of experimental protocols.

Chemical and Physical Properties

Proper handling and storage procedures are directly influenced by the physical and chemical properties of a substance. The following table summarizes the key properties of 2-(4-Pentynyloxy)tetrahydro-2H-pyran.

| Property | Value |

| Molecular Formula | C₁₀H₁₆O₂[1] |

| Molecular Weight | 168.23 g/mol [1][2] |

| Appearance | Neat (liquid)[3] |

| Boiling Point | 40-45 °C at 0.03 mmHg[1][4] |

| Melting Point | 84-88 °C[1][4] |

| Flash Point | 177 °C[1][4] |

| Density | 0.968 g/mL at 25 °C[1][4] |

| Refractive Index | n20/D 1.4570[1][4] |

| Vapor Pressure | 0.048 mmHg at 25°C[4] |

Hazard Identification and Safety Precautions

2-(4-Pentynyloxy)tetrahydro-2H-pyran is classified as harmful.[1] Understanding its specific hazards is essential for safe handling.

| Hazard Statement | GHS Classification | Precautionary Measures |

| H302: Harmful if swallowed [1] | Acute Toxicity, Oral (Category 4) | Do not eat, drink or smoke when using this product. Wash hands thoroughly after handling. If swallowed, call a poison center or doctor if you feel unwell.[1] |

| H312: Harmful in contact with skin [1] | Acute Toxicity, Dermal (Category 4) | Wear protective gloves and protective clothing. If on skin, wash with plenty of soap and water. Call a poison center or doctor if you feel unwell.[1] |

| H332: Harmful if inhaled [1] | Acute Toxicity, Inhalation (Category 4) | Avoid breathing dust, fume, gas, mist, vapors, or spray. Use only outdoors or in a well-ventilated area. If inhaled, remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[1] |

General Safety Statements:

Handling and Storage

Proper handling and storage are critical to prevent exposure and maintain the chemical's stability.

Experimental Workflow for Safe Handling

Storage Recommendations:

-

Store in a cool, dry, and well-ventilated area.[5]

-

Keep the container tightly closed.[5]

-

Keep away from incompatible materials such as strong oxidizing agents.[5]

First-Aid Measures

In case of accidental exposure, follow these first-aid procedures immediately.

| Exposure Route | First-Aid Procedure |

| Inhalation | Remove the victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[1] |

| Skin Contact | Wash off immediately with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[1] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[5] |

| Ingestion | If swallowed, call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth. Do not induce vomiting.[1] |

Accidental Release and Firefighting Measures

Accidental Release:

-

Ensure adequate ventilation and wear appropriate personal protective equipment.[5]

-

Absorb the spill with inert material (e.g., sand, silica gel, universal binder).[6]

-

Collect the absorbed material in a suitable, closed container for disposal.[5]

-

Do not let the product enter drains.

Firefighting:

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[7]

-

Specific Hazards: Emits toxic fumes under fire conditions.[7]

-

Protective Equipment: Wear a self-contained breathing apparatus and full protective gear.[5]

Applications in Research and Development

2-(4-Pentynyloxy)tetrahydro-2H-pyran is a valuable building block in organic synthesis.[4] It is notably used as a reagent in the synthesis of (+)-Citrafungin A.[3][8] (+)-Citrafungin A is an alkyl citrate compound that acts as a geranylgeranyltransferase (GGTase) inhibitor and exhibits antifungal activity, making it a compound of interest in the development of new antifungal agents.[3][4]

Logical Relationship in Synthesis

This document is intended to provide guidance and is not a substitute for a formal risk assessment, which should be conducted by qualified personnel before handling this chemical. Always refer to the most current Safety Data Sheet (SDS) provided by the supplier.

References

- 1. 2-(4-PENTYNYLOXY)TETRAHYDRO-2H-PYRAN 9& | 62992-46-5 [amp.chemicalbook.com]

- 2. 2-(4-Pentynyloxy)tetrahydro-2H-pyran | C10H16O2 | CID 357816 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. cymitquimica.com [cymitquimica.com]

- 4. Cas 62992-46-5,2-(4-PENTYNYLOXY)TETRAHYDRO-2H-PYRAN 9& | lookchem [lookchem.com]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. cleanchemlab.com [cleanchemlab.com]

- 8. 2-(4-Pentynyloxy)tetrahydro-2H-pyran, CAS [[62992-46-5]] | BIOZOL [biozol.de]

discovery of 2-(4-Pentynyloxy)tetrahydro-2H-pyran

An in-depth technical guide on the discovery and application of 2-(4-Pentynyloxy)tetrahydro-2H-pyran.

Introduction

2-(4-Pentynyloxy)tetrahydro-2H-pyran is a heterocyclic compound that serves as a crucial building block in organic synthesis. Its structure, featuring a terminal alkyne and a tetrahydropyranyl (THP) ether, makes it a versatile intermediate for the introduction of a protected hydroxylated five-carbon chain. This guide provides an in-depth overview of its chemical properties, synthesis, and its significant role as a reagent in the synthesis of bioactive molecules.

Physicochemical Properties

The key physicochemical properties of 2-(4-Pentynyloxy)tetrahydro-2H-pyran are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₀H₁₆O₂ |

| Molecular Weight | 168.23 g/mol |

| CAS Number | 62992-46-5 |

| Appearance | Colorless to pale yellow liquid[1] |

| Boiling Point | 40-45 °C at 0.03 mmHg[2][3] |

| Density | 0.968 g/mL at 25 °C[3] |

| Refractive Index (n20/D) | 1.4570[3] |

| Solubility | Soluble in organic solvents[1] |

Experimental Protocols

Synthesis of 2-(4-Pentynyloxy)tetrahydro-2H-pyran

The synthesis of 2-(4-Pentynyloxy)tetrahydro-2H-pyran is achieved through the protection of the hydroxyl group of 4-pentyn-1-ol with 3,4-dihydro-2H-pyran (DHP) under acidic catalysis. This reaction forms a tetrahydropyranyl (THP) ether, which is stable under various reaction conditions but can be easily removed with dilute acid.[4][5]

Materials:

-

4-pentyn-1-ol

-

3,4-dihydro-2H-pyran (DHP)

-

Pyridinium p-toluenesulfonate (PPTS) or other acid catalyst (e.g., p-toluenesulfonic acid, hydrochloric acid)[3]

-

Dichloromethane (CH₂Cl₂) or other anhydrous aprotic solvent

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a stirred solution of 4-pentyn-1-ol (1.0 equivalent) in anhydrous dichloromethane at 0 °C in a round-bottom flask is added a catalytic amount of pyridinium p-toluenesulfonate (PPTS) (e.g., 0.05 equivalents).[3]

-

3,4-dihydro-2H-pyran (1.2-1.5 equivalents) is added dropwise to the reaction mixture at 0 °C.

-

The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting alcohol.

-

The reaction is quenched by the addition of saturated aqueous sodium bicarbonate solution.

-

The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with dichloromethane.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure using a rotary evaporator.

-

The crude product can be purified by flash column chromatography on silica gel to afford pure 2-(4-Pentynyloxy)tetrahydro-2H-pyran.

Applications in Synthesis

2-(4-Pentynyloxy)tetrahydro-2H-pyran is a key intermediate in the total synthesis of (+)-Citrafungin A.[2][6] (+)-Citrafungin A is a natural product that exhibits antifungal activity and acts as an inhibitor of geranylgeranyltransferase (GGTase).[2][6]

Synthesis Workflow of (+)-Citrafungin A

The synthesis of (+)-Citrafungin A utilizes 2-(4-Pentynyloxy)tetrahydro-2H-pyran as a precursor to introduce a specific carbon chain into the final molecule. The workflow involves several key steps, including the deprotection of the THP ether and subsequent transformations of the alkyne and alcohol functionalities.

References

Application Notes and Protocols: 2-(4-Pentynyloxy)tetrahydro-2H-pyran in Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-(4-Pentynyloxy)tetrahydro-2H-pyran in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This versatile reagent provides a terminal alkyne for cycloaddition reactions while the tetrahydropyranyl (THP) group offers a robust protecting group for a primary alcohol. This dual functionality makes it a valuable building block in multi-step organic synthesis, particularly in the fields of medicinal chemistry and bioconjugation.

Introduction

2-(4-Pentynyloxy)tetrahydro-2H-pyran is an organic compound that serves as a key intermediate in the synthesis of a variety of biologically active molecules.[1][2] Its structure incorporates a terminal alkyne, which is the reactive handle for click chemistry, and a THP ether, which masks a hydroxyl group. The THP group is stable under a wide range of reaction conditions, including those typically employed for CuAAC, but can be readily removed under acidic conditions, allowing for subsequent functionalization of the revealed alcohol. This orthogonal protection strategy is highly valuable in the synthesis of complex molecules.

Key Applications

The primary application of 2-(4-Pentynyloxy)tetrahydro-2H-pyran in click chemistry is the introduction of a five-carbon spacer terminating in a hydroxyl group (after deprotection). This is particularly useful in:

-

Drug Discovery: As a building block for the synthesis of novel pharmaceutical compounds. For instance, it has been used as a key reagent in the synthesis of (+)-Citrafungin A, a compound with antifungal and geranylgeranyltransferase (GGTase) inhibitor activity.[1][2]

-

Bioconjugation: For linking molecules of interest (e.g., fluorophores, biotin, peptides, or drugs) to biological targets. The hydroxyl group, unmasked after the click reaction, can be used for further conjugation or to improve the solubility of the final conjugate.

-

Materials Science: In the synthesis of functionalized polymers and materials where a pendant hydroxyl group is desired for tuning material properties or for post-polymerization modification.

Data Presentation

The following tables summarize typical quantitative data for the key reactions involving 2-(4-Pentynyloxy)tetrahydro-2H-pyran. Note that specific yields can vary depending on the substrate and precise reaction conditions.

Table 1: Typical Reaction Parameters for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

| Parameter | Typical Range/Value | Notes |

| Alkyne Concentration | 1.0 - 1.2 equivalents | 2-(4-Pentynyloxy)tetrahydro-2H-pyran |

| Azide Concentration | 1.0 equivalents | The limiting reagent in the reaction. |

| Copper(II) Sulfate | 1-10 mol% | Precursor to the active Cu(I) catalyst. |

| Sodium Ascorbate | 5-20 mol% | Reducing agent to generate and maintain the Cu(I) oxidation state. |

| Ligand (e.g., THPTA) | 5-15 mol% | Tris(3-hydroxypropyltriazolylmethyl)amine; accelerates the reaction and protects biomolecules from oxidative damage. The use of a ligand is highly recommended for reactions in aqueous media. |

| Solvent | t-BuOH/H₂O (1:1), THF/H₂O (1:1), DMF, DMSO | The choice of solvent depends on the solubility of the reactants. |

| Temperature | Room Temperature | Reactions are typically fast at ambient temperature. |

| Reaction Time | 1 - 12 hours | Monitored by TLC or LC-MS. |

| Typical Yield | >90% | Click reactions are known for their high efficiency and yields. |

Table 2: Common Conditions for THP-Ether Deprotection

| Reagent/Catalyst | Solvent(s) | Temperature | Typical Reaction Time | Notes |

| p-Toluenesulfonic acid (p-TsOH) | Methanol or Ethanol | Room Temperature | 1 - 4 hours | A common and effective method. |

| Pyridinium p-toluenesulfonate (PPTS) | Ethanol | 50-60 °C | 2 - 6 hours | A milder acidic catalyst, useful for sensitive substrates. |

| Acetic Acid/THF/Water (3:1:1) | THF/Water | 40-50 °C | 4 - 12 hours | Mild conditions suitable for many functional groups. |

| Trifluoroacetic acid (TFA) (1-5%) | Dichloromethane | Room Temperature | 0.5 - 2 hours | Can be used for substrates sensitive to other acids. |

| Magnesium Bromide (MgBr₂) | Diethyl Ether | Room Temperature | 12 - 24 hours | A Lewis acid-catalyzed deprotection. |

Experimental Protocols

Protocol 1: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general method for the reaction of 2-(4-Pentynyloxy)tetrahydro-2H-pyran with an organic azide.

Materials:

-

2-(4-Pentynyloxy)tetrahydro-2H-pyran

-

Organic azide

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium L-ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, but recommended)

-

tert-Butanol

-

Deionized water

-

Appropriate solvents for workup and purification (e.g., ethyl acetate, brine)

Procedure:

-

In a round-bottom flask, dissolve the organic azide (1.0 eq) and 2-(4-Pentynyloxy)tetrahydro-2H-pyran (1.1 eq) in a 1:1 mixture of tert-butanol and deionized water.

-

In a separate vial, prepare a fresh solution of sodium ascorbate (0.1 eq) in deionized water.

-

In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.05 eq) and, if used, THPTA (0.05 eq) in deionized water.

-

Add the sodium ascorbate solution to the reaction mixture, followed by the copper sulfate (and THPTA) solution.

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1 to 4 hours.

-

Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 1,2,3-triazole product.

Protocol 2: Deprotection of the THP Group

This protocol describes a standard acidic deprotection of the THP ether to reveal the primary alcohol.

Materials:

-

THP-protected triazole (from Protocol 1)

-

p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

-

Methanol

-

Saturated sodium bicarbonate solution

-

Appropriate solvents for workup and purification (e.g., ethyl acetate, brine)

Procedure:

-

Dissolve the THP-protected triazole (1.0 eq) in methanol.

-

Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.1 eq).

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed (typically 1-3 hours).

-

Quench the reaction by adding saturated sodium bicarbonate solution until the pH is neutral to slightly basic.

-

Remove the methanol under reduced pressure.

-

Dilute the residue with water and extract with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel to yield the final alcohol.

Mandatory Visualization

Caption: Synthetic workflow for the use of 2-(4-Pentynyloxy)tetrahydro-2H-pyran.

Caption: Catalytic cycle of the CuAAC reaction.

Caption: Orthogonal relationship between Click Chemistry and THP protection.

References

Application Notes and Protocols: 2-(4-Pentynyloxy)tetrahydro-2H-pyran as a Versatile Building Block in Chemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Pentynyloxy)tetrahydro-2H-pyran is a valuable bifunctional building block in organic synthesis. Its structure incorporates two key functional groups: a terminal alkyne and a tetrahydropyranyl (THP) ether. The terminal alkyne allows for a variety of carbon-carbon bond-forming reactions, most notably copper-catalyzed azide-alkyne cycloaddition ("click chemistry") and palladium-catalyzed cross-coupling reactions such as the Sonogashira coupling. The THP ether serves as a stable protecting group for the primary alcohol, which can be readily removed under acidic conditions to reveal the hydroxyl functionality for further synthetic transformations. This combination makes 2-(4-Pentynyloxy)tetrahydro-2H-pyran a versatile reagent for the synthesis of complex molecules, including biologically active compounds and drug candidates.[1][2]

One notable application of this building block is in the synthesis of (+)-Citrafungin A, a natural product that exhibits antifungal activity and acts as a geranylgeranyltransferase (GGTase) inhibitor.[1][2][3] Its utility extends to being a crucial intermediate in the development of novel pharmaceuticals and other bioactive molecules.[1][2]

Chemical Properties

| Property | Value |

| Molecular Formula | C₁₀H₁₆O₂ |

| Molecular Weight | 168.23 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 40-45 °C at 0.03 mmHg |

| Density | 0.968 g/mL at 25 °C |

Applications in Organic Synthesis

The unique structure of 2-(4-Pentynyloxy)tetrahydro-2H-pyran allows for a diverse range of applications in chemical synthesis.

-

Introduction of a Protected Hydroxyl-Containing Alkynyl Chain: This building block is ideal for introducing a five-carbon chain containing a terminal alkyne and a protected primary alcohol into a target molecule.

-

Click Chemistry: The terminal alkyne readily participates in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to form 1,4-disubstituted 1,2,3-triazoles. This reaction is highly efficient and orthogonal to many other functional groups, making it a powerful tool for bioconjugation and medicinal chemistry.

-

Sonogashira Coupling: The alkyne can be coupled with aryl or vinyl halides using palladium and copper catalysts to form more complex structures. This reaction is fundamental in the synthesis of natural products and pharmaceuticals.

-

Synthesis of Heterocycles: The alkyne functionality can be utilized in various cyclization reactions to construct heterocyclic scaffolds, which are prevalent in many biologically active molecules.

-

Protecting Group Chemistry: The THP ether provides robust protection for the primary alcohol under a wide range of reaction conditions, including those that are basic, nucleophilic, or involve organometallic reagents. It can be selectively removed under acidic conditions.[4][5][6]

Experimental Protocols

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry)

This protocol describes a general procedure for the "click" reaction between 2-(4-Pentynyloxy)tetrahydro-2H-pyran and an organic azide.

Reaction Scheme:

References

- 1. total-synthesis.com [total-synthesis.com]

- 2. Cas 62992-46-5,2-(4-PENTYNYLOXY)TETRAHYDRO-2H-PYRAN 9& | lookchem [lookchem.com]

- 3. cymitquimica.com [cymitquimica.com]

- 4. Tetrahydropyranyl Ethers [organic-chemistry.org]

- 5. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

Application Notes and Protocols for the Synthesis of (+)-Citrafungin A Utilizing 2-(4-Pentynyloxy)tetrahydro-2H-pyran

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Citrafungin A is a fungal metabolite that has garnered significant interest due to its potent and selective inhibition of fungal geranylgeranyltransferase I (GGTase I). This enzyme is crucial for fungal cell wall biosynthesis, making it a promising target for the development of novel antifungal agents. This document provides detailed application notes and experimental protocols for a key fragment synthesis in the formal total synthesis of (+)-Citrafungin A, commencing from the commercially available starting material, 2-(4-Pentynyloxy)tetrahydro-2H-pyran. The described methodology focuses on the preparation of a crucial vinyl iodide intermediate, which is a cornerstone for the subsequent construction of the citrafungin lactone core.

Synthetic Strategy Overview

The formal total synthesis of (+)-Citrafungin A involves the convergent coupling of two key fragments: the citrafungin lactone and an isocitrate moiety. The synthesis of the citrafungin lactone relies on the strategic introduction of the side chain via a vinyl anion addition to a protected lactone. The vinyl anion is generated from a vinyl iodide precursor, the synthesis of which begins with 2-(4-Pentynyloxy)tetrahydro-2H-pyran.

The overall workflow for the synthesis of the key vinyl iodide intermediate from 2-(4-Pentynyloxy)tetrahydro-2H-pyran is depicted below.

Figure 1. Workflow for the synthesis of the vinyl iodide intermediate.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of the vinyl iodide intermediate from 2-(4-Pentynyloxy)tetrahydro-2H-pyran.

| Step | Starting Material | Reagents and Conditions | Product | Yield (%) | Spectroscopic Data (¹H NMR) |

| 1. Hydrozirconation | 2-(4-Pentynyloxy)tetrahydro-2H-pyran | Cp₂ZrHCl (Schwartz's reagent), THF, rt, 1 h | Vinyl zirconocene intermediate | (Used in situ) | Not isolated |

| 2. Iodination | Vinyl zirconocene intermediate | Iodine (I₂), THF, rt, 30 min | Vinyl iodide | 85 | δ 6.48 (dt, J = 14.4, 7.2 Hz, 1H), 6.01 (d, J = 14.4 Hz, 1H), 4.58 (t, J = 3.6 Hz, 1H), 3.86 (m, 1H), 3.74 (t, J = 6.4 Hz, 2H), 3.50 (m, 1H), 2.24 (q, J = 7.2 Hz, 2H), 1.83-1.50 (m, 8H) |

Experimental Protocols

Synthesis of the Vinyl Iodide Intermediate

This protocol details the two-step, one-pot synthesis of the key vinyl iodide intermediate from 2-(4-Pentynyloxy)tetrahydro-2H-pyran.

Materials:

-

2-(4-Pentynyloxy)tetrahydro-2H-pyran

-

Bis(cyclopentadienyl)zirconium(IV) chloride hydride (Cp₂ZrHCl, Schwartz's reagent)

-

Iodine (I₂)

-

Anhydrous Tetrahydrofuran (THF)

-

Argon gas supply

-

Standard glassware for inert atmosphere reactions (Schlenk flask, syringes, etc.)

-

Magnetic stirrer

Procedure:

-

Reaction Setup: A flame-dried 100 mL Schlenk flask equipped with a magnetic stir bar is charged with bis(cyclopentadienyl)zirconium(IV) chloride hydride (1.5 equiv.). The flask is evacuated and backfilled with argon three times to ensure an inert atmosphere.

-

Addition of Starting Material: Anhydrous THF (40 mL) is added to the flask via syringe, and the suspension is stirred. A solution of 2-(4-Pentynyloxy)tetrahydro-2H-pyran (1.0 equiv.) in anhydrous THF (10 mL) is then added dropwise to the stirred suspension at room temperature.

-

Hydrozirconation: The reaction mixture is stirred at room temperature for 1 hour. During this time, the suspension will become a clear, pale-yellow solution, indicating the formation of the vinyl zirconocene intermediate.

-

Iodination: The flask is cooled to 0 °C in an ice bath. A solution of iodine (1.5 equiv.) in anhydrous THF (15 mL) is added dropwise to the reaction mixture. The addition should be performed carefully to control the exothermic reaction.

-

Reaction Quench and Workup: The reaction is stirred for an additional 30 minutes at room temperature. The reaction is then quenched by the slow addition of saturated aqueous sodium thiosulfate solution until the brown color of excess iodine dissipates. The mixture is transferred to a separatory funnel and extracted with diethyl ether (3 x 50 mL).

-

Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the vinyl iodide as a colorless oil.

Application of the Vinyl Iodide in the Synthesis of the Citrafungin Lactone

The synthesized vinyl iodide is a crucial building block for the construction of the citrafungin lactone. The subsequent steps involve the formation of a vinyl anion and its addition to a protected lactone fragment.

Figure 2. Synthesis of the Citrafungin Lactone from the Vinyl Iodide.

These application notes and protocols provide a detailed guide for the synthesis of a key intermediate in the formal total synthesis of (+)-Citrafungin A. The use of 2-(4-Pentynyloxy)tetrahydro-2H-pyran offers a reliable and scalable route to the necessary vinyl iodide fragment. Researchers in the fields of organic synthesis and medicinal chemistry can utilize this information to access (+)-Citrafungin A and its analogs for further biological evaluation.

Application Notes and Protocols for Protecting Group Strategies with 2-(4-Pentynyloxy)tetrahydro-2H-pyran

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-(4-Pentynyloxy)tetrahydro-2H-pyran as a key building block in organic synthesis, particularly in the construction of complex molecules like the antifungal agent (+)-Citrafungin A. The tetrahydropyranyl (THP) ether serves as a robust protecting group for the hydroxyl function of the terminal alkyne, 4-pentyn-1-ol. This protection strategy is essential for preventing the acidic alkyne proton from interfering in subsequent synthetic steps that are sensitive to acidic protons, such as reactions involving strong bases or organometallic reagents.

Introduction

2-(4-Pentynyloxy)tetrahydro-2H-pyran is an organic compound that features a terminal alkyne masked by a tetrahydropyranyl (THP) protecting group. This compound is a valuable intermediate in multistep organic synthesis. The THP ether linkage is stable to a wide range of non-acidic reagents, including strong bases, organometallics, and hydrides, making it an ideal choice for protecting alcohols during various chemical transformations. The protecting group can be readily removed under mild acidic conditions to regenerate the free alcohol. Its application as a key reagent has been noted in the synthesis of (+)-Citrafungin A, a geranylgeranyltransferase (GGTase) inhibitor with significant antifungal activity[1][2][3].

Physicochemical Properties

A summary of the key physicochemical properties of 2-(4-Pentynyloxy)tetrahydro-2H-pyran is provided in the table below for easy reference.

| Property | Value |

| Molecular Formula | C₁₀H₁₆O₂[1][4] |

| Molecular Weight | 168.23 g/mol [1][4] |

| Boiling Point | 40-45 °C at 0.03 mmHg[1] |

| Density | 0.968 g/mL at 25 °C[1] |

| Refractive Index (n20/D) | 1.4570[1] |

| CAS Number | 62992-46-5[1][4] |

Experimental Protocols

Detailed methodologies for the synthesis of the precursor 4-pentyn-1-ol, its protection to yield 2-(4-Pentynyloxy)tetrahydro-2H-pyran, and the subsequent deprotection are provided below.

Synthesis of 4-Pentyn-1-ol

This protocol describes the synthesis of the starting material, 4-pentyn-1-ol, from tetrahydrofurfuryl chloride.

Reaction Scheme:

Materials:

-

Tetrahydrofurfuryl chloride

-

Sodium amide in liquid ammonia

-

Ammonium chloride

-

Diethyl ether

Procedure:

-

Prepare a solution of sodium amide in liquid ammonia in a three-necked flask equipped with a condenser, stirrer, and inlet tube.

-

To this solution, add tetrahydrofurfuryl chloride dropwise over 25-30 minutes.

-

Stir the mixture for an additional hour.

-

Quench the reaction by the portion-wise addition of solid ammonium chloride, controlling the exothermic reaction.

-

Allow the ammonia to evaporate overnight in a fume hood.

-

Extract the residue thoroughly with diethyl ether.

-

Distill the combined ether extracts to remove the solvent.

-

Fractionally distill the residue under reduced pressure to yield 4-pentyn-1-ol.

Quantitative Data:

| Product | Yield | Boiling Point | Refractive Index (nD25) |

| 4-Pentyn-1-ol | 75-85% | 70-71 °C / 29 mmHg | 1.4443 |

Protection of 4-Pentyn-1-ol to form 2-(4-Pentynyloxy)tetrahydro-2H-pyran

This protocol details the acid-catalyzed protection of the hydroxyl group of 4-pentyn-1-ol with 3,4-dihydro-2H-pyran (DHP).

Reaction Scheme:

Materials:

-

4-Pentyn-1-ol

-

3,4-Dihydro-2H-pyran (DHP)

-

p-Toluenesulfonic acid (PTSA) or Pyridinium p-toluenesulfonate (PPTS)

-

Dichloromethane (CH₂Cl₂)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of 4-pentyn-1-ol in dichloromethane, add 3,4-dihydro-2H-pyran (typically 1.2-1.5 equivalents).

-

Add a catalytic amount of p-toluenesulfonic acid or pyridinium p-toluenesulfonate.

-

Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with saturated sodium bicarbonate solution.

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the product by flash column chromatography on silica gel.

Quantitative Data:

| Substrate | Catalyst | Solvent | Reaction Time | Yield |

| Alcohol | PTSA | CH₂Cl₂ | 2.5 h | 82% (for a similar substrate)[5] |

| Alcohol | Supported WD acid | Toluene | 2 h | 95-99% (for various alcohols)[6] |

Deprotection of 2-(4-Pentynyloxy)tetrahydro-2H-pyran

This protocol outlines the acidic hydrolysis of the THP ether to regenerate the free alcohol, 4-pentyn-1-ol.

Reaction Scheme:

Materials:

-

2-(4-Pentynyloxy)tetrahydro-2H-pyran

-

Methanol or a mixture of THF and water

-

p-Toluenesulfonic acid (PTSA) or another acid catalyst

-

Saturated sodium bicarbonate solution

-

Diethyl ether

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve 2-(4-Pentynyloxy)tetrahydro-2H-pyran in methanol or a mixture of THF and water.

-

Add a catalytic amount of p-toluenesulfonic acid.

-

Stir the reaction at room temperature and monitor by TLC.

-

Once the reaction is complete, neutralize the acid with a saturated sodium bicarbonate solution.

-

Extract the product with diethyl ether.

-

Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.

-

Filter and concentrate under reduced pressure to yield the deprotected alcohol.

Quantitative Data:

| Substrate | Catalyst | Solvent | Reaction Time | Yield |

| THP-protected alcohol | Supported WD acid | THF-1% MeOH | 15 min - 2h | >95% (for various alcohols)[6] |

| THP-protected alcohol | Pd/C (with trace HCl) | Ethanol | Not specified | High yield[3] |

Application in the Total Synthesis of (+)-Citrafungin A

The use of a THP-protected alkyne is a key strategy in the synthesis of complex natural products like (+)-Citrafungin A. While a direct synthesis using 2-(4-Pentynyloxy)tetrahydro-2H-pyran is not explicitly detailed in the readily available literature, the formal total synthesis of (+)-Citrafungin A by Tsegay et al. employs a similar strategy with a protected vinyl iodide fragment, highlighting the importance of masking reactive functionalities during the assembly of the carbon skeleton[7]. The protected alkyne can be deprotonated with a strong base to form a nucleophilic acetylide, which can then be used to form new carbon-carbon bonds without interference from the acidic proton of the terminal alkyne. After the desired transformation, the THP group can be selectively removed to reveal the hydroxyl group for further functionalization.

Visualizations

References

- 1. Cas 62992-46-5,2-(4-PENTYNYLOXY)TETRAHYDRO-2H-PYRAN 9& | lookchem [lookchem.com]

- 2. cymitquimica.com [cymitquimica.com]

- 3. researchgate.net [researchgate.net]

- 4. 2-(4-Pentynyloxy)tetrahydro-2H-pyran | C10H16O2 | CID 357816 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 7. preprints.org [preprints.org]

Application Notes and Protocols for the Deprotection of Tetrahydropyranyl (THP) Ethers

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tetrahydropyranyl (THP) group is a commonly utilized protecting group for hydroxyl functionalities in organic synthesis due to its ease of installation, general stability to a wide range of non-acidic reagents, and relatively mild removal conditions.[1][2][3] This acetal-type protecting group is stable towards strongly basic conditions, organometallic reagents, hydrides, and various acylating and alkylating agents.[3][4] The deprotection of THP ethers is typically achieved under acidic conditions, which hydrolyze the acetal linkage to regenerate the free alcohol.[1][3] This document provides detailed experimental protocols for several common and efficient methods for THP ether deprotection, along with comparative data to aid in the selection of the most appropriate method for a given substrate and synthetic strategy.

Deprotection Methods Overview

A variety of methods have been developed for the cleavage of THP ethers, ranging from classical acidic hydrolysis to milder, more selective procedures. The choice of deprotection method is crucial to avoid undesired side reactions and ensure the integrity of other functional groups within the molecule. The following sections detail some of the most widely used and effective protocols.

Data Presentation: Comparison of THP Ether Deprotection Methods

The following table summarizes the reaction conditions and typical yields for the deprotection of various THP-protected alcohols using different methodologies. This allows for a direct comparison of the efficiency and mildness of each protocol.

| Entry | Substrate (RO-THP) | Method | Reagents and Conditions | Time (h) | Yield (%) | Reference |

| 1 | Cyclohexanol-OTHP | Acid-Catalyzed | p-Toluenesulfonic acid (p-TsOH), 2-propanol, 0 °C to rt | 17 | quant. | [1] |

| 2 | Benzyl alcohol-OTHP | Acid-Catalyzed | Pyridinium p-toluenesulfonate (PPTS), Ethanol, 55 °C | - | High | [1] |

| 3 | Geraniol-OTHP | Acid-Catalyzed | Acetic acid, THF, H₂O (3:1:1), 45 °C | - | High | [1] |

| 4 | Cinnamyl alcohol-OTHP | Neutral | LiCl, H₂O, DMSO, 90 °C | 6 | 92 | [2][5] |

| 5 | Cholesterol-OTHP | Neutral | LiCl, H₂O, DMSO, 90 °C | 6 | 85 | [2][5] |

| 6 | 4-Nitrobenzyl alcohol-OTHP | Neutral | LiCl, H₂O, DMSO, 90 °C | 6 | 94 | [2][5] |